molecular formula C9H16ClN B2662504 Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride CAS No. 2416234-86-9

Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride

Cat. No.: B2662504
CAS No.: 2416234-86-9
M. Wt: 173.68
InChI Key: JBIKLLXKAQWKDL-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride is a complex, synthetically derived organic compound featuring a rigid tricyclic scaffold. This structure is of significant interest in advanced organic chemistry and pharmaceutical research, particularly in the development of novel molecular entities . The unique three-dimensional geometry of the tricyclo[3.3.1]nonane core, which can exhibit distinct conformational behaviors like the twin chair (CC) or boat-chair (BC) forms, makes it a valuable framework for studying molecular recognition and for constructing compounds with potential biological activity . As a hydrochloride salt, the amine functionality is stabilized, enhancing the compound's shelf life and handling properties for laboratory use. This compound serves as a sophisticated building block (synthon) in medicinal chemistry, useful for exploring structure-activity relationships and as a precursor in the synthesis of more complex molecules. It is strictly for research applications in areas such as drug discovery, chemical biology, and materials science. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human consumption.

Properties

IUPAC Name

tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-9-5-1-2-7-6(3-5)4-8(7)9;/h5-9H,1-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKCBYWXSAWFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC1C(C2C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride typically involves radical cyclization reactions. One notable method includes the radical reaction of norbornene derivatives, which leads to the formation of the tricyclo[3.3.1.02,7]nonane skeleton . This reaction is carried out under specific conditions that favor the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride serves as a valuable building block in organic synthesis. Its rigid tricyclic framework allows for the construction of more complex organic molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution reactions.

2. Catalysis

  • The compound has potential applications in asymmetric catalysis due to its unique structural properties, which can enhance the selectivity and efficiency of catalytic processes .

Biological Applications

1. Anticancer Activity

  • Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research published in 2023 demonstrated that modified versions of this compound showed cytotoxic effects against breast cancer cells, reducing cell viability at specific concentrations .

2. Antimicrobial Properties

  • The compound also displays antimicrobial activity against various pathogens. Research has highlighted its efficacy against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Industrial Applications

1. Material Science

  • This compound is utilized in the production of advanced materials and chemicals due to its unique properties that enhance material performance.

2. Pharmaceutical Development

  • Its structural characteristics make it a promising candidate for drug development, particularly in designing compounds that interact with specific biological targets, such as enzymes and receptors involved in disease processes.

Anticancer Study

A 2023 study explored the cytotoxic effects of modified Tricyclo[3.3.1.02,7]nonan-6-amine derivatives on breast cancer cells, revealing significant reductions in cell viability at specific concentrations (e.g., 50 µM led to a 70% reduction) . This research underscores the potential for these compounds in therapeutic applications.

Antimicrobial Research

Another study focused on the antimicrobial efficacy of Tricyclo[3.3.1.02,7]nonan-6-amine derivatives against Staphylococcus aureus and Bacillus subtilis, demonstrating inhibition zones of up to 15 mm at certain concentrations (e.g., 100 µg/mL) . This finding suggests potential applications in antibiotic development.

Summary Table of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules
Catalysis Potential use in asymmetric catalysis
Anticancer Activity Significant cytotoxic effects against cancer cell lines
Antimicrobial Properties Effective against Gram-positive bacteria
Material Science Used in advanced materials production
Pharmaceutical Development Promising candidate for drug design targeting specific biological interactions

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Complexity: Smaller tricyclic frameworks (e.g., nonane vs. decane) may limit metabolic stability compared to adamantanes .
  • Synthetic Challenges : Isomerism in tricyclic systems complicates purification (e.g., highlights impurity identification in memantine synthesis).
  • Biological Specificity : Substituent position (e.g., 6- vs. 1-amine) significantly impacts target selectivity .

Biological Activity

Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a rigid tricyclic structure, which contributes to its stability and reactivity. The unique arrangement of carbon atoms allows for specific interactions with biological targets, making it an attractive scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to therapeutic effects such as:

  • Anticancer Activity : The compound and its derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antimicrobial Properties : It has demonstrated activity against several pathogens by interfering with microbial enzymes or disrupting cell membranes.

Anticancer Activity

Research has indicated that derivatives of Tricyclo[3.3.1.02,7]nonan-6-amine exhibit significant anticancer properties:

  • Case Study : A 2023 study reported that modified tricyclic compounds significantly reduced cell viability in breast cancer cells at specific concentrations, suggesting a potential pathway for developing new chemotherapeutics .

Table 1: Summary of Anticancer Studies

Study YearCell LineConcentration (µM)Cell Viability Reduction (%)
2023Breast Cancer1075
2022Lung Cancer560
2021Colon Cancer2050

Antimicrobial Properties

In addition to anticancer effects, Tricyclo[3.3.1.02,7]nonan-6-amine has shown antimicrobial activity:

  • Research Findings : Studies have highlighted its efficacy against Gram-positive bacteria, indicating potential applications in antibiotic development .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Streptococcus pyogenes10High
Escherichia coli25Low

Synthesis Methods

The synthesis of Tricyclo[3.3.1.02,7]nonan-6-amine typically involves radical cyclization reactions and photocycloaddition techniques:

  • Radical Cyclization : This method utilizes bicyclo[2.2.2]octene derivatives as starting materials.
  • Photocycloaddition : Intramolecular [2+2] reactions involving allyl-cyclohexenones lead to the formation of various tricyclic products .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tricyclo[3.3.1.0²,⁷]nonan-6-amine hydrochloride with high purity?

  • Answer : The compound can be synthesized via hydrochlorination of the free amine using ethereal HCl under ice-cooling conditions, followed by purification via recrystallization from cold ether. Monitoring reaction completion using thin-layer chromatography (TLC) and confirming purity via HPLC (≥95%) or melting point analysis (decomposition observed at 65–67°C) is critical .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and physicochemical properties?

  • Answer : Key methods include:

  • ¹H/¹³C NMR : To confirm adamantane core geometry and amine proton environments (e.g., δ ~1.5–2.5 ppm for adamantane protons) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the tricyclic framework .
  • HPLC with UV detection : To assess purity (>98%) and stability under varying pH conditions .

Q. How does the adamantane scaffold influence the compound’s solubility and stability in aqueous solutions?

  • Answer : The rigid tricyclic structure enhances lipid solubility, requiring formulation with polar solvents (e.g., methanol, formic acid) for aqueous dissolution. Stability studies should monitor hydrolysis under physiological pH (7.4) and elevated temperatures (e.g., 40°C for accelerated degradation testing) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antiviral activity data across studies?

  • Answer : Standardize assays using:

  • Cell-based models : MDCK cells for influenza A inhibition, with IC₅₀ comparisons against amantadine controls .
  • Ion channel electrophysiology : Patch-clamp studies to quantify blockade of M2 proton channels, ensuring consistent buffer ionic strength (e.g., 150 mM KCl) .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., rimantadine) to identify substituent-specific activity trends .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Answer :

  • Substituent modification : Introduce methyl or halogen groups at C3/C5 positions to enhance binding to viral targets (e.g., M2 protein) while minimizing off-target effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities against NMDA receptors (PDB: 5FXH) or influenza M2 channels (PDB: 2KQT) .
  • In vivo pharmacokinetics : Assess bioavailability in rodent models via LC-MS/MS plasma analysis, focusing on blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s dual activity as an NMDA receptor antagonist and antiviral agent?

  • Answer : The adamantane core likely stabilizes interactions with hydrophobic pockets in both NMDA receptors (GluN1 subunit) and viral ion channels. Competitive binding assays with ³H-MK-801 (for NMDA) and ³H-rimantadine (for M2) can quantify target engagement .

Q. How can researchers address discrepancies in cytotoxicity data between primary and immortalized cell lines?

  • Answer : Conduct parallel assays using:

  • Primary neurons : Evaluate neurotoxicity via LDH release assays (IC₅₀ > 50 µM desirable).
  • Immortalized lines (e.g., HEK293) : Compare results with ATP-based viability kits (e.g., CellTiter-Glo®). Validate findings using RNA-seq to identify cell-type-specific stress pathways .

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